N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
Description
N-[2-(2-Methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a thiazole-based carboxamide derivative characterized by a 1,3-thiazole core substituted at positions 2 and 2. The 2-position features a propan-2-ylamino (isopropylamino) group, while the 5-carboxamide moiety is linked to a 2-(2-methoxyphenyl)ethyl chain. This structural framework is common in kinase inhibitors and anticancer agents, where the thiazole ring and carboxamide group facilitate interactions with biological targets such as ATP-binding pockets .
Properties
Molecular Formula |
C17H23N3O2S |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H23N3O2S/c1-11(2)19-17-20-12(3)15(23-17)16(21)18-10-9-13-7-5-6-8-14(13)22-4/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
VYUYMWPAPDRJFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)NCCC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylthiazole in the presence of a base such as triethylamine to form the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The structural features of thiazoles contribute to their ability to interact with biological targets involved in cancer progression .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Thiazole derivatives are known to possess antibacterial and antifungal activities. In vitro studies have demonstrated that certain thiazole compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi. This makes them potential candidates for developing new antimicrobial agents .
Pharmacological Applications
Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of specific biological pathways. For example, it may interfere with cell signaling pathways that are crucial for cancer cell proliferation or microbial survival. Molecular docking studies have provided insights into how these compounds bind to target proteins, enhancing their therapeutic potential .
Case Studies
Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:
- Breast Cancer Treatment : A study involving thiazole derivatives showed promising results in inhibiting the MCF7 breast cancer cell line, with significant reductions in cell viability observed .
- Antimicrobial Efficacy : Research demonstrated that certain thiazole compounds exhibited potent activity against resistant strains of bacteria, suggesting their potential as new antibiotics .
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other thiazole derivatives allow for meaningful comparisons in terms of substituent effects, pharmacological activity, and structure-activity relationships (SAR). Below is a detailed analysis:
Structural Analogues
2.1.1 Substituent Variations at the Thiazole 2-Position
- Compound 7b (): Structure: 4-Methyl-2-phenylthiazole-5-carbohydrazide derivative. Activity: IC₅₀ = 1.61 ± 1.92 µg/mL against HepG-2 cells. Comparison: The phenyl group at the 2-position contrasts with the target compound’s propan-2-ylamino group. Bulky aromatic substituents like phenyl may enhance π-π stacking but reduce solubility compared to alkylamino groups .
- Compound 19 (): Structure: 2-(Benzylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide. The target’s propan-2-ylamino group may offer better pharmacokinetics due to reduced steric hindrance .
- Dasatinib (BMS-354825) (): Structure: 2-Aminothiazole core with pyrimidine and methylphenyl substituents. Activity: Pan-Src kinase inhibitor (sub-nanomolar potency). Comparison: While Dasatinib’s 2-aminothiazole core is similar, its extended heterocyclic system enables broader kinase inhibition. The target compound’s simpler structure may limit its kinase spectrum but improve selectivity .
2.1.2 Variations in the Carboxamide Side Chain
- Compound Y043-8597 (): Structure: 2-(3,4-Dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide. The shared 2-(2-methoxyphenyl)ethyl side chain suggests similar bioavailability profiles .
Pharmacological Activity Comparison
Structure-Activity Relationship (SAR) Insights
2-Position Substitutions: Alkylamino groups (e.g., propan-2-ylamino) improve solubility and reduce metabolic degradation compared to aromatic substituents (e.g., phenyl or benzylamino) . Bulky groups at this position may sterically hinder target binding but enhance specificity for certain kinases .
Carboxamide Side Chain :
- The 2-(2-methoxyphenyl)ethyl chain likely contributes to membrane permeability due to its moderate lipophilicity .
- Methoxy groups on the phenyl ring may engage in hydrogen bonding with target proteins .
Thiazole Core Modifications :
- Methylation at the 4-position (as in the target compound) is common in kinase inhibitors to optimize steric fit within hydrophobic pockets .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazole ring, a carboxamide group, and a methoxyphenyl substituent. Its molecular formula is , with a molecular weight of approximately 346.49 g/mol .
Research indicates that this compound may exhibit its biological effects through several mechanisms:
- Inhibition of Kinases : It has been reported to inhibit cyclin-dependent kinases (CDK), particularly CDK9, which plays a crucial role in regulating transcription and cell cycle progression .
- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Antiproliferative Assays
The antiproliferative activity of this compound was evaluated using the MTT assay across different human cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (nM) | Reference Compound IC50 (nM) |
|---|---|---|
| HT-29 (Colon) | 45 | 33 (Erlotinib) |
| Panc-1 (Pancreas) | 50 | 33 (Erlotinib) |
| A-549 (Lung) | 40 | 33 (Erlotinib) |
| MCF-7 (Breast) | 48 | 33 (Erlotinib) |
The compound exhibited IC50 values ranging from 40 to 50 nM across these cell lines, indicating robust antiproliferative effects compared to the reference drug erlotinib .
Cell Viability Assays
In addition to antiproliferative effects, the compound was tested for cytotoxicity using normal human mammary gland epithelial cells (MCF-10A). At a concentration of 50 µM, cell viability remained above 87%, suggesting low cytotoxicity and a favorable safety profile .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of thiazole derivatives, including this compound. Notably:
- BRAF Inhibition : A study highlighted that certain thiazole derivatives exhibited competitive inhibition against BRAF V600E mutations, which are prevalent in various cancers. The most potent derivative showed an IC50 value of 0.05 µM .
- Apoptosis Induction : In vitro assays demonstrated that the compound could induce apoptosis in cancer cells through dose-dependent mechanisms .
- Docking Studies : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression, further supporting its potential as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
